molecular formula C19H14N2O5 B11480716 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11480716
M. Wt: 350.3 g/mol
InChI Key: BTTKRHPSDNFVEM-UHFFFAOYSA-N
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Description

N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE is a complex organic compound that features both benzodioxole and indole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE likely involves multiple steps, including the formation of the benzodioxole and indole rings, followed by their coupling through appropriate linkers. Typical reaction conditions might include:

    Formation of Benzodioxole Ring: This could involve the cyclization of catechol derivatives with acetic anhydride.

    Formation of Indole Ring: This might be achieved through Fischer indole synthesis, involving phenylhydrazine and ketones.

    Coupling Reactions: The final coupling to form the target compound could involve amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the benzodioxole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with benzodioxole and indole structures are often studied for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

Medicinally, this compound might be investigated for its potential therapeutic effects, possibly targeting specific enzymes or receptors in the body.

Industry

Industrially, such compounds could be used in the synthesis of dyes, pigments, or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE: might be compared with other benzodioxole or indole derivatives.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Indole Derivatives: Compounds like indomethacin, which is a nonsteroidal anti-inflammatory drug.

Uniqueness

The uniqueness of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE would lie in its specific combination of functional groups and the resulting biological activities, which might differ from other similar compounds.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C19H14N2O5/c1-10(22)12-6-16-17(26-9-25-16)7-15(12)21-19(24)18(23)13-8-20-14-5-3-2-4-11(13)14/h2-8,20H,9H2,1H3,(H,21,24)

InChI Key

BTTKRHPSDNFVEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C(=O)C3=CNC4=CC=CC=C43)OCO2

Origin of Product

United States

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